molecular formula C11H13N B8430768 3-(p-Tolyl)-3-pyrroline

3-(p-Tolyl)-3-pyrroline

Cat. No.: B8430768
M. Wt: 159.23 g/mol
InChI Key: MHTCLHUZDMHGFC-UHFFFAOYSA-N
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Description

Overview of Pyrroline (B1223166) Isomers and Their Structural Significance

Pyrrolines exist as three distinct structural isomers, differentiated by the position of the endocyclic double bond. ontosight.airsc.org These isomers are 1-pyrroline (B1209420), 2-pyrroline, and 3-pyrroline (B95000). The location of this double bond significantly influences the chemical reactivity and properties of the molecule. rsc.org

1-Pyrroline (3,4-dihydro-2H-pyrrole): This isomer contains a carbon-nitrogen double bond (C=N), classifying it as a cyclic imine. rsc.org The imine functionality makes the ring susceptible to nucleophilic attack at the C2 position. rsc.org A notable example of a substituted 1-pyrroline is 2-Acetyl-1-pyrroline, a key aroma compound found in jasmine rice and baked bread. wikipedia.org

2-Pyrroline (2,3-dihydro-1H-pyrrole): This isomer possesses a carbon-carbon double bond adjacent to the nitrogen atom, which defines it as a cyclic enamine. rsc.org The enamine character allows for various functionalization reactions on the ring system. rsc.org

3-Pyrroline (2,5-dihydro-1H-pyrrole): In this isomer, the carbon-carbon double bond is located between the C3 and C4 positions, remote from the nitrogen atom. rsc.orgontosight.ai Unlike the other isomers, it does not have inherent imine or enamine reactivity, making it a versatile synthetic intermediate for introducing substituents at various positions. orgsyn.org

The distinct reactivity profiles of these isomers make them privileged structures in the synthesis of natural products, pharmaceuticals, and other complex nitrogen-containing molecules. rsc.org

Isomer NameSystematic NameKey Structural FeatureChemical Class
1-Pyrroline 3,4-dihydro-2H-pyrroleC=N double bondCyclic Imine
2-Pyrroline 2,3-dihydro-1H-pyrroleC=C double bond adjacent to NCyclic Enamine
3-Pyrroline 2,5-dihydro-1H-pyrroleC=C double bond at C3-C4Alkene, Secondary Amine

Classification and Nomenclature of 3-(p-Tolyl)-3-pyrroline within Pyrroline Chemistry

The compound this compound belongs to the family of 3-aryl-3-pyrrolines. Its structure consists of a 3-pyrroline ring with a p-tolyl group attached to the C3 position. The nomenclature can be systematically deconstructed according to IUPAC guidelines:

3-Pyrroline: This specifies the core heterocyclic ring, a five-membered ring containing a nitrogen atom at position 1 and a double bond between carbons 3 and 4. cymitquimica.com It is also systematically named 2,5-dihydro-1H-pyrrole. cymitquimica.com

3-(p-Tolyl)-: This prefix indicates that a substituent is attached at the third carbon atom of the pyrroline ring. The substituent itself is a p-tolyl group, which is a toluene (B28343) molecule attached at the para (position 4) of its benzene (B151609) ring.

Therefore, the name precisely describes a 2,5-dihydro-1H-pyrrole scaffold with a 4-methylphenyl group bonded to one of the olefinic carbons. Compounds of this class, specifically 3-aryl-3-pyrrolines, are noted for their biological interest as potential mechanism-based inactivators or substrates for certain amine oxidases. thieme-connect.com

Historical Development and Current Research Trends in 3-Pyrroline Synthesis

The synthesis of the 3-pyrroline ring system has evolved significantly over time, moving from classical, often low-yielding methods to more efficient and versatile modern strategies.

Historically, the preparation of the parent 3-pyrroline was challenging. orgsyn.org Early methods included the reduction of pyrrole (B145914) using zinc and hydrochloric acid, which often led to over-reduction to pyrrolidine (B122466), and the condensation of cis-1,4-dihalo-2-butene with ammonia, which proved to be a very low-yielding process. orgsyn.org The difficulty in obtaining pure 3-pyrroline limited its use as a starting material in early organic synthesis. orgsyn.org

Current research focuses on developing more efficient, stereoselective, and atom-economical routes to substituted 3-pyrrolines. Several powerful synthetic methods have emerged:

Rearrangement of Vinylaziridines: Functionalized aziridines are versatile intermediates that can undergo rearrangements to form various nitrogen-containing heterocycles. thieme-connect.com Specifically, the rearrangement of 2-vinylaziridines can yield 3-pyrrolines, often through a C-N bond cleavage mechanism. thieme-connect.comthieme-connect.com This method has been successfully applied to the synthesis of 3-aryl-3-pyrrolines. thieme-connect.comthieme-connect.com

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, is a key method for synthesizing cyclic compounds, including 3-pyrrolines from appropriate diene precursors. organic-chemistry.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are used in various cyclization reactions to form the pyrroline ring. One such approach involves the cyclization of α-amino allenes, which can produce 3-pyrrolines with an aryl substituent at the C-3 position. nih.gov More recent developments include palladium-catalyzed hydroarylation processes that can furnish 3-aryl pyrrolidines from pyrroline precursors. nih.govchemrxiv.org

Silver-Catalyzed Cyclizations: Silver nitrate (B79036) and other silver salts have been shown to catalyze the 5-exo-dig cyclization of α-amino allenes or related substrates to afford 3-pyrrolines in high yields. nih.govresearchgate.net

Multi-component Reactions: Efficient one-pot syntheses have been developed that combine multiple starting materials to construct highly functionalized 3-pyrrolines. For example, the reaction of alkynyl ketones with N-tosylimines, catalyzed by a phosphine (B1218219), can produce polysubstituted 3-pyrrolines in very good yields. organic-chemistry.org

These modern synthetic strategies have greatly expanded the accessibility and structural diversity of 3-pyrrolines, facilitating further research into their chemical properties and potential applications.

Synthetic MethodPrecursorsCatalyst/ReagentKey Features
Vinylaziridine Rearrangement 2-Aryl-2-vinylaziridinesThermal or Metal-PromotedSpontaneous rearrangement to form 3-aryl-3-pyrrolines. thieme-connect.comthieme-connect.com
Ring-Closing Metathesis (RCM) Acyclic dienes with a nitrogen linkerGrubbs Ruthenium CatalystForms the cyclic structure efficiently, often in aqueous media. organic-chemistry.org
Palladium-Catalyzed Cyclization α-Amino allenesPalladium CatalystAllows for the introduction of an aryl group at the C3 position. nih.gov
Silver-Catalyzed Cyclization α-Amino allenesSilver Nitrate (AgNO₃)High-yield conversion to the pyrroline ring. nih.gov
One-Pot Cycloaddition Alkynyl ketones, N-tosyliminesTriphenylphosphine (B44618) (PPh₃) or Bu₃PEfficient one-pot synthesis of highly functionalized 3-pyrrolines. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C11H13N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6,12H,7-8H2,1H3

InChI Key

MHTCLHUZDMHGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCNC2

Origin of Product

United States

Synthetic Methodologies for 3 P Tolyl 3 Pyrroline and Its Derivatives

General Synthetic Routes to 3-Pyrrolines

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic olefins, including the 3-pyrroline (B95000) core. This approach typically involves the use of transition metal catalysts to facilitate the intramolecular cyclization of a suitable diene precursor.

An active niobium complex, generated in situ, has been effectively used as a catalyst in the ring-closing metathesis of N,N-diallyl-p-toluenesulfonamide to yield the corresponding 1-(p-toluenesulfonyl)-3-pyrroline. researchgate.netresearchgate.net The catalytic system is formed from the reduction of niobium pentachloride (NbCl₅) by zinc powder in the presence of trimethylsilyl (B98337) chloride (TMSCl) and a co-catalyst such as α,α-dichlorotoluene. researchgate.net This method has demonstrated high catalytic activity and provides the desired 3-pyrroline derivatives in excellent yields. researchgate.netresearchgate.net

The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at a temperature of 60°C for 2 hours. researchgate.net The scope of the reaction has been investigated with various substituted N,N-diallylanilines, showing that the electronic properties of the substituent on the aromatic ring can influence the reaction rate. researchgate.net For instance, substrates with electron-donating groups tend to react faster than those with electron-withdrawing groups. researchgate.net

Table 1: Niobium-Catalyzed RCM of N,N-Diallyl-p-toluenesulfonamide

Entry Diene Substrate Catalyst System Solvent Temp. (°C) Time (h) Yield (%)

Ruthenium-based catalysts, particularly Grubbs' first and second-generation catalysts, are widely employed for the synthesis of 3-pyrroline derivatives through ring-closing metathesis. organic-chemistry.orgorganic-chemistry.org These catalysts are known for their high tolerance to a wide range of functional groups and their efficiency in forming five-membered rings. nih.gov The general approach involves the cyclization of an N-protected diallylamine (B93489) derivative. organic-chemistry.org

A tandem ring-opening/ring-closing/cross-metathesis process catalyzed by the first-generation Grubbs' ruthenium complex has been developed for the construction of the 3-pyrroline skeleton from 1,6-enynes bearing a cyclopropene (B1174273) ring. organic-chemistry.orgnih.gov This methodology provides a straightforward route to 3-pyrroline derivatives from readily available starting materials under mild conditions. nih.gov The reaction proceeds through the formation of a ruthenium carbene species, which then undergoes intramolecular cycloaddition to generate the five-membered ring. nih.gov

While not explicitly detailed for 3-(p-Tolyl)-3-pyrroline, the versatility of ruthenium catalysts suggests their applicability for the synthesis of this specific derivative from a suitably substituted N,N-diallyl-p-tolylaniline precursor. The choice of catalyst generation (first, second, or third) can influence the reaction efficiency, with later generations often exhibiting higher activity and stability. organic-chemistry.org

Intra- and Intermolecular Cyclization Reactions

Cyclization reactions provide an alternative and powerful strategy for the synthesis of 3-pyrrolines, often involving the formation of a carbon-nitrogen bond in the key ring-forming step.

A series of benzylidene-3-pyrrolines, which are structurally related to this compound, have been synthesized via a silver-catalyzed 5-exo-dig cyclization. This multi-step, one-pot synthesis starts from chalcone (B49325) derivatives, arylacetylenes, and a sulfonamide without the need for isolation of intermediates.

In a specific example, the reaction of 1,3-di-p-tolylprop-2-en-1-one (B8765367) with lithium phenylacetylide, followed by substitution with tosylamide and subsequent silver-catalyzed cyclization, afforded N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole in an 86% yield. The cyclization step is promoted by a silver catalyst, with silver acetate (B1210297) in the presence of a phosphine (B1218219) ligand being particularly effective.

Table 2: Silver-Catalyzed Cyclization for a Benzylidene-3-pyrroline Derivative

Entry Catalyst (eq.) Ligand (eq.) Solvent Temp. (°C) Time (h) Yield (%)

Gold catalysts have shown remarkable efficiency in mediating the synthesis of pyrroline (B1223166) derivatives through various annulation and cyclization reactions. nih.govrsc.org An asymmetric gold-ligand cooperative catalysis has been developed for the transformation of readily accessible propargylic sulfonamides into chiral 3-pyrrolines. nih.gov This process utilizes a bifunctional biphenyl-2-ylphosphine ligand that incorporates a chiral tetrahydroisoquinoline fragment. nih.gov The cooperation between the gold center and the ligand is crucial for both the catalytic activity and the asymmetric induction. nih.gov

The reaction proceeds through an initial isomerization of the propargyl sulfonamide to an allene (B1206475) intermediate, which then undergoes a gold-catalyzed intramolecular hydroamination to furnish the 3-pyrroline ring. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of the ligand enantiomer, allowing for the selective synthesis of either 2,5-cis or 2,5-trans-3-pyrrolines with excellent diastereoselectivity. nih.gov This methodology highlights the power of cooperative catalysis in achieving highly selective transformations for the synthesis of complex heterocyclic structures. nih.gov

Copper-Catalyzed Cyclizations and Tandem Reactions

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of nitrogen-containing heterocycles, including 3-pyrrolines. These methods often involve tandem reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

One prominent copper-catalyzed approach is the arylation–cyclization cascade of N-tosyltryptamines, which provides direct access to C3-aryl pyrroloindolines, a related class of compounds. This strategy utilizes a copper catalyst to facilitate the coupling of an aryl group to the indole (B1671886) nucleus, followed by an intramolecular cyclization. A range of electron-donating and electron-withdrawing substituents are tolerated on both the indole backbone and the aryl electrophile. These reactions can proceed at ambient temperatures with equimolar amounts of the coupling partners. rsc.org

Another significant copper-catalyzed method is the ring expansion of vinyl aziridines. This transformation occurs under mild conditions, utilizing a Cu(I) salt such as (CuOTf)₂·toluene (B28343) or Cu(MeCN)₄·PF₆. thieme-connect.comthieme-connect.com The reaction proceeds via a formal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, providing access to a variety of substituted 3-pyrrolines. thieme-connect.comthieme-connect.comthieme.de The scope of this reaction includes vinyl aziridines with various substituents, and it has been shown to be stereospecific, allowing for the controlled synthesis of chiral 2,5-cis or 2,5-trans-3-pyrroline products from starting materials with the appropriate aziridine (B145994) geometry. nih.gov

Additionally, copper catalysts are effective in mediating the synthesis of polysubstituted pyrroles from the reaction of amines with γ-bromo-substituted γ,δ-unsaturated ketones. organic-chemistry.org While this method leads to pyrroles, it highlights the utility of copper in facilitating intramolecular nitrogen-vinylation, a key step that can be adapted for pyrroline synthesis. organic-chemistry.org

Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Cu(I) salts (e.g., (CuOTf)₂·toluene)Vinyl aziridines3-PyrrolinesMild reaction conditions, stereospecific ring expansion. thieme-connect.comthieme-connect.com
Cu(II) triflateVinyl aziridines3-Substituted pyrrolinesSerendipitous finding leading to a practical synthesis. thieme.de
Cu(hfacac)₂Chiral vinyl aziridinesChiral 2-aryl-3-pyrrolinesStereospecific synthesis with excellent yields. nih.gov
CuI/N,N-dimethylglycineAmines and γ-bromo-substituted γ,δ-unsaturated ketonesPolysubstituted pyrrolesUllmann-type reaction with broad functional group compatibility. organic-chemistry.org
Overview of Copper-Catalyzed Reactions for Pyrroline and Pyrrole (B145914) Synthesis.
Iridium-Catalyzed Cyclizations via Iminyl Radicals

Iridium catalysis offers unique pathways for the construction of heterocyclic systems. While direct iridium-catalyzed cyclizations via iminyl radicals to form 3-pyrrolines are not extensively documented, related transformations highlight the potential of this approach. Iridium complexes are known to catalyze N-O bond cleavage and rearrangement/cyclization reactions of 2,3-dihydroisoxazoles with alkenes, providing access to multiply substituted pyrrolidines and pyrroles. nih.govacs.org

This method involves a heterogeneous iridium complex that can be recycled and remains highly active over several cycles. nih.govacs.org The reaction proceeds under relatively mild conditions and has been shown to be scalable. Although the mechanism does not explicitly involve iminyl radicals in the cited examples, the ability of iridium to mediate complex cyclizations suggests that with appropriate substrate design, a pathway involving iminyl radical intermediates could be developed for the synthesis of 3-aryl-3-pyrrolines.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has been applied to the synthesis of functionalized pyrrolidines through [3+2] dipolar cycloaddition reactions. acs.org This demonstrates the capability of iridium catalysts to generate reactive nitrogen-containing intermediates for the construction of the pyrrolidine (B122466) core. acs.org

CatalystReactantsProductKey CharacteristicsReference
Heterogeneous Iridium Complex2,3-Dihydroisoxazoles and alkenesSubstituted pyrrolidines and pyrrolesRecyclable catalyst, divergent synthesis. nih.govacs.org
Vaska's Complex [IrCl(CO)(PPh₃)₂]Amides/lactams and conjugated alkenesFunctionalized pyrrolidinesReductive generation of azomethine ylides. acs.org
Iridium-Catalyzed Syntheses of Pyrrolidine and Pyrrole Derivatives.
Rhodium-Catalyzed Annulation and Hydroamination

Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the efficient construction of complex heterocyclic frameworks. The synthesis of pyrrolo[1,2-a]quinolines has been achieved through a rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones, followed by aromatization. nih.govfigshare.com This transformation constructs both the pyrrole and quinoline (B57606) moieties in a single pot. nih.govfigshare.com

In the context of 3-pyrroline synthesis, rhodium-catalyzed [3+2] annulation reactions are particularly relevant. For instance, the reaction of hydrazones with alkynes, proceeding through a dual C-H activation, can lead to the formation of fused pyrrole ring systems. nih.gov While not a direct synthesis of 3-pyrrolines, this methodology showcases the potential of rhodium catalysis in forming five-membered nitrogen heterocycles through C-H functionalization.

Rhodium-catalyzed C-H activation/annulation of aryl oximes with propargyl alcohols has also been reported for the synthesis of isoquinoline (B145761) N-oxides. researchgate.net This reaction demonstrates the versatility of rhodium catalysts in mediating cascade reactions to build complex N-heterocycles. researchgate.net The adaptation of such annulation strategies to suitable precursors could provide a viable route to 3-aryl-3-pyrrolines.

CatalystReactantsProduct TypeReaction TypeReference
Rh(III) Complexo-Alkynyl amino aromatic ketonesPyrrolo[1,2-a]quinolinesIntramolecular Annulation/Aromatization nih.govfigshare.com
[Cp*RhCl₂]₂Hydrazones and alkynesPyrrolopyridazines/AzolopyridazinesDual C-H Activation/Annulation nih.gov
Rh(III) ComplexAryl oximes and propargyl alcoholsIsoquinoline N-oxidesC-H Activation/Annulation Cascade researchgate.net
Rhodium-Catalyzed Annulation Reactions for N-Heterocycle Synthesis.
Iron-Catalyzed Cyclizations, including Alkene Aza-Cope-Mannich

Iron catalysts offer an economical and environmentally benign alternative to precious metal catalysts. An efficient iron(III)-catalyzed alkene aza-Cope-Mannich cyclization has been developed for the synthesis of 3-alkyl-1-tosyl pyrrolidines and dihydro-1H-pyrroles (3-pyrrolines). organic-chemistry.orgnih.govrjptonline.org This reaction occurs between 2-hydroxy homoallyl tosylamine and aldehydes in the presence of an iron(III) salt. organic-chemistry.orgnih.gov

The mechanism involves the sequential generation of a γ-unsaturated iminium ion, a 2-azonia- organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (aza-Cope rearrangement), and a subsequent intramolecular Mannich reaction. organic-chemistry.orgnih.gov When 2-hydroxy homopropargyl tosylamines are used as starting materials, the cyclization yields dihydro-1H-pyrroles. organic-chemistry.org This methodology has been shown to be effective with various aliphatic aldehydes, although it has limitations with benzaldehyde. organic-chemistry.org The development of a catalytic, asymmetric version of this reaction is an active area of research. acs.orgacs.org

CatalystStarting MaterialsProductKey Mechanistic StepsReference
Iron(III) salts (e.g., FeCl₃)2-Hydroxy homoallyl tosylamine and aldehydes3-Alkyl-1-tosyl pyrrolidinesAza-Cope rearrangement, Mannich reaction organic-chemistry.orgnih.gov
Iron(III) salts2-Hydroxy homopropargyl tosylaminesDihydro-1H-pyrroles (3-pyrrolines)Aza-Cope rearrangement, Mannich reaction organic-chemistry.orgrjptonline.org
Iron-Catalyzed Aza-Cope-Mannich Cyclizations.
Phosphine-Catalyzed Annulation of Allylic Ylides

Organocatalysis using phosphines provides a powerful method for the construction of various heterocyclic compounds. A phosphine-catalyzed [3+2] annulation of modified allylic ylides with aromatic imines is a well-established route to 3-pyrrolines. organic-chemistry.orgnih.gov This reaction typically uses triphenylphosphine (B44618) (PPh₃) as the catalyst and proceeds in moderate to very good yields. organic-chemistry.org

The reaction is highly dependent on the presence of a substituent on the allylic compound; without it, dimerization of the allylic species to (E)-dienylimines is observed. organic-chemistry.orgnih.gov The scope of the reaction includes a variety of aryl-substituted N-tosylimines, with electron-withdrawing groups on the imine generally leading to higher yields. organic-chemistry.org The mechanism is thought to involve the formation of a phosphonium (B103445) ylide, which then undergoes a nucleophilic attack on the imine, followed by intramolecular cyclization and elimination of the phosphine catalyst. organic-chemistry.org This method is valued for its operational simplicity and high regio- and stereoselectivity. organic-chemistry.org

CatalystReactantsProductKey FeaturesReference
PPh₃Modified allylic tert-butyl carbonates and N-tosylimines2,5-cis-Disubstituted 3-pyrrolinesHigh stereoselectivity, substituent on allylic compound is crucial. organic-chemistry.org
Bu₃PAlkynyl ketones and N-tosyliminesHighly functionalized 3-pyrrolinesGood yields at room temperature. organic-chemistry.org
Phosphine-Catalyzed Annulation for 3-Pyrroline Synthesis.
Ring-Expansion Transformations of Vinyl Aziridines

The ring expansion of vinyl aziridines is a versatile and powerful strategy for the synthesis of various N-heterocycles, including 3-pyrrolines. thieme-connect.comthieme-connect.comnih.gov This transformation takes advantage of the inherent strain of the three-membered aziridine ring to drive the reaction. nih.gov These reactions can be promoted by various catalysts, with copper(I) salts being particularly effective, allowing the reaction to proceed under mild conditions. thieme-connect.comthieme-connect.comthieme.de

The mechanism of the copper-catalyzed ring expansion is believed to involve a formal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. thieme-connect.com The stereochemistry of the starting vinyl aziridine can be transferred to the 3-pyrroline product, making this a stereospecific transformation. nih.gov This allows for the synthesis of enantiomerically enriched 2-aryl-3-pyrrolines from chiral vinyl aziridines. nih.gov The scope of the reaction is broad, tolerating a range of substituents on both the aziridine ring and the vinyl group. thieme-connect.com

Catalyst/ConditionsSubstrateProductKey AspectsReference
(CuOTf)₂·toluene or Cu(MeCN)₄·PF₆Vinyl aziridines3-PyrrolinesMild conditions (room temperature). thieme-connect.comthieme-connect.com
Cu(hfacac)₂Chiral vinyl aziridinesChiral 2,5-disubstituted-3-pyrrolinesStereospecific ring expansion. nih.gov
Thermal (microwave)Vinyl aziridinesPyrrolidine derivativesMetal-free conditions. nih.gov
Synthesis of 3-Pyrrolines via Ring Expansion of Vinyl Aziridines.
Alkyne-Carbonyl Coupling Mediated by Silver Catalysts

Silver catalysts are known for their unique reactivity, particularly in activating alkynes towards nucleophilic attack. A silver-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine can generate propargylic amines, which are valuable intermediates for the synthesis of nitrogen heterocycles. organic-chemistry.org

More directly, silver nitrate (B79036) (AgNO₃) has been shown to catalyze the cyclization of allenic amino acids to produce highly functionalized Δ³-pyrrolines. rjptonline.orgorganic-chemistry.org This reaction proceeds with a transfer of chiral information, allowing for the synthesis of enantiomerically enriched products. rjptonline.orgorganic-chemistry.org

In a related approach, a three-step, one-pot synthesis of 2-benzylidene-3-pyrrolines from chalcone derivatives, arylacetylenes, and sulfonamides has been developed, where the final step is a silver-catalyzed 5-exo-dig cyclization. researchgate.net This method provides access to highly substituted 3-pyrrolines with good yields. researchgate.net The proposed mechanism for silver-catalyzed cyclizations often involves the formation of a silver acetylide intermediate, which then undergoes intramolecular attack by the nitrogen nucleophile. organic-chemistry.org

CatalystReactantsProduct TypeReaction DescriptionReference
AgIAldehyde, alkyne, and aminePropargylic aminesThree-component coupling. organic-chemistry.org
AgNO₃Allenic amino acidsFunctionalized Δ³-pyrrolinesCyclization with transfer of chirality. rjptonline.orgorganic-chemistry.org
Silver CatalystChalcone derivatives, arylacetylenes, and sulfonamides2-Benzylidene-3-pyrrolinesThree-step, one-pot synthesis with a final 5-exo-dig cyclization. researchgate.net
Silver-Catalyzed Reactions for Pyrroline Synthesis and Related Intermediates.

Precursor-Based Synthesis of 3-Pyrroline Derivatives

The construction of the 3-pyrroline ring system can be efficiently achieved from various acyclic precursors. These methods leverage cyclization reactions, often catalyzed by transition metals, to form the five-membered nitrogen heterocycle.

Synthesis from Chalcone Derivatives, Arylacetylenes, and Sulfonamides

A notable three-step, one-pot synthesis allows for the preparation of highly substituted benzylidene-3-pyrrolines from readily available starting materials: chalcone derivatives, arylacetylenes, and sulfonamides. This procedure avoids the isolation of intermediates, enhancing efficiency. The reaction sequence begins with the addition of a lithium arylacetylide to a chalcone derivative. The resulting propargyl alcohol intermediate is then reacted with a sulfonamide, such as tosylamide, leading to a substitution reaction. The final and key step is a silver-catalyzed 5-exo-dig cyclization that yields the desired N-sulfonyl-2-benzylidene-3,5-diaryl-2,5-dihydro-1H-pyrrole. researchgate.net

For instance, the reaction of 1,3-di-p-tolylprop-2-en-1-one with lithium phenylacetylide, followed by treatment with tosylamide and subsequent silver-catalyzed cyclization, affords N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole in an 86% yield. researchgate.net This methodology provides a versatile route to a range of substituted 3-pyrroline derivatives.

Reactant 1 (Chalcone)Reactant 2 (Arylacetylene)SulfonamideProductYield (%)
1,3-di-p-tolylprop-2-en-1-onePhenylacetyleneTosylamideN-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole86

Utilization of N,N-Diallyl-p-toluenesulfonamide in RCM

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic olefins, including 3-pyrrolines. N,N-Diallyl-p-toluenesulfonamide serves as a common precursor for the synthesis of the corresponding N-tosyl-3-pyrroline. This intramolecular reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts. organic-chemistry.org

The RCM of N,N-diallyl-p-toluenesulfonamide proceeds by the formation of a ruthenium alkylidene complex with one of the allyl groups, followed by intramolecular olefin metathesis with the second allyl group to form the five-membered ring and release a molecule of ethene. This approach has been utilized in tandem reactions where the initially formed 3-pyrroline is subsequently subjected to in situ oxidative aromatization to yield N-sulfonylpyrroles, often facilitated by a copper co-catalyst under an oxygen atmosphere. organic-chemistry.org

Preparation via Alpha-Amino Allenes

The cyclization of α-amino allenes presents another effective route to 3-pyrroline derivatives. These reactions can be promoted by various catalysts, with silver and palladium complexes being particularly common. For example, treatment of α-amino allenes with silver nitrate (AgNO₃) can afford 3-pyrrolines in high yields. acs.orgnih.gov Palladium-catalyzed cyclization of these substrates can also lead to either 3-pyrrolines or, under different conditions, the corresponding pyrroles. acs.org

Furthermore, a metal-free approach involving the treatment of α-amino allenes bearing a protected amino group with potassium carbonate in refluxing DMF results in a stereoselective 5-endo-trig cycloisomerization, yielding 3-pyrrolines in good to excellent yields. organic-chemistry.org The versatility of the allene moiety in these cyclizations allows for the synthesis of a diverse library of functionalized Δ³-pyrrolines, often with the transfer of chirality from an enantiomerically enriched starting material. diva-portal.orgorganic-chemistry.org

Derivatives from Propiolate Esters

Polysubstituted 2,5-dihydropyrrole (3-pyrroline) derivatives can be accessed through reactions involving propiolate esters, which are derivatives of propiolic acid. One such method involves a one-pot synthesis promoted by triphenylphosphine, where dialkyl acetylenedicarboxylates (a type of propiolate ester) react with β-aminoketones. organic-chemistry.org This process efficiently constructs the polysubstituted 3-pyrroline ring system. The resulting dihydropyrroles can be readily oxidized to the corresponding pyrroles if desired. organic-chemistry.orgrjptonline.org

Asymmetric and Stereoselective Synthesis of 3-Pyrroline Scaffolds

The development of asymmetric methods to control the stereochemistry of the 3-pyrroline ring is of significant interest. Chiral catalysts are central to these strategies, enabling the enantioselective and diastereoselective formation of these important heterocyclic structures.

Chiral Catalyst-Controlled Asymmetric Approaches (e.g., Chiral Phosphoric Acid, Gold-Ligand Cooperative Catalysis)

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for various asymmetric transformations, including the synthesis of chiral heterocycles. beilstein-journals.orgnih.gov In the context of pyrroline synthesis, these catalysts can control the stereochemical outcome of cyclization reactions. For example, a dual catalytic system comprising a gold complex and a chiral phosphoric acid has been used for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines. nih.gov The chiral phosphoric acid is believed to control the stereoselectivity through non-covalent interactions with the reaction intermediates. nih.gov

Gold catalysis, particularly cooperative catalysis involving a chiral ligand, provides another sophisticated approach to asymmetric 3-pyrroline synthesis. An asymmetric gold-ligand cooperative catalysis has been developed to convert readily accessible propargylic sulfonamides into chiral 3-pyrrolines. acs.org A key to this transformation is a bifunctional phosphine ligand that enables asymmetric induction. acs.orgmdpi.com Depending on the enantiomer of the chiral ligand used, either 2,5-cis-3-pyrrolines can be formed with excellent diastereoselectivity, or 2,5-trans-3-pyrrolines can be obtained with good diastereoselectivity. organic-chemistry.orgacs.org This highlights the high degree of control achievable through rational ligand design in asymmetric gold catalysis. escholarship.org

Catalytic SystemPrecursorProduct TypeKey Feature
Gold/Chiral Phosphoric Acid3-Butynamines, Glyoxylic Acid, AnilinesFuro[2,3-b]pyrrolesDual catalysis, control via non-covalent interactions
Gold/Chiral Bifunctional Phosphine LigandPropargylic SulfonamidesChiral 3-PyrrolinesLigand-controlled diastereoselectivity (cis vs. trans)

Enantioselective and Diastereoselective Cycloadditions

The creation of specific stereoisomers of this compound and related compounds is critical for their application in various fields. Enantioselective and diastereoselective cycloadditions, particularly 1,3-dipolar cycloadditions, are powerful methods to achieve this, generating multiple stereocenters in a single step. acs.org

1,3-Dipolar cycloaddition reactions involving azomethine ylides are a cornerstone for synthesizing the pyrrolidine and pyrroline scaffold. acs.orgnih.gov These reactions can be rendered asymmetric by using chiral metal complexes as catalysts, which effectively steer the regio-, diastereo-, and enantioselectivity. acs.org For instance, a silver(I)-catalyzed reaction of azlactones with alkenes produces highly substituted Δ¹-pyrrolines with excellent exo-selectivity. nih.gov Similarly, formal [3+2] cycloaddition reactions, such as the (R)-BINOL•SnCl₄ catalyzed reaction between C(3)-substituted indoles and 2-amidoacrylates, can provide enantioenriched pyrroloindoline structures. nih.gov

The choice of catalyst and ligand is crucial for achieving high stereoselectivity. An AgOAc/(S)-QUINAP catalyst system has been used in tandem 1,3-dipolar cycloadditions to produce pyrrolizidines with high enantioselectivity (up to 96% ee). acs.org In other systems, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile can induce a specific absolute configuration in the resulting densely substituted pyrrolidines with high diastereoselectivity. acs.org

The stereochemical outcome is influenced by the geometry of the approaching dipole and dipolarophile, which can be controlled through secondary orbital interactions between the ylide and the dipolarophile. frontiersin.org

Table 1: Examples of Stereoselective Cycloaddition Reactions for Pyrroline/Pyrrolidine Synthesis

Reaction Type Catalyst/Auxiliary Substrates Stereoselectivity Yield Reference
1,3-Dipolar Cycloaddition AgOAc/(S)-QUINAP Iminoesters and Dipolarophiles Up to 96% ee Up to 92% acs.org
1,3-Dipolar Cycloaddition Ag₂CO₃ N-tert-Butanesulfinylazadienes and Azomethine Ylides High dr Moderate to Good acs.org
Formal [3+2] Cycloaddition (R)-BINOL•SnCl₄ C(3)-substituted Indoles and 2-Amidoacrylates High ee Moderate to Good nih.gov
1,3-Dipolar Cycloaddition Silver(I) Acetate Azlactones and Alkenes exo-selective Very Good nih.gov
[6+2] Cycloaddition BINOL-phosphoric acid 1H-pyrrole-2-carbinols and Aryl Acetaldehydes High ee and dr Good nih.gov

ee = enantiomeric excess; dr = diastereomeric ratio

Chiral Pool Approaches for Pyrrolidine and Pyrroline Building Blocks

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural compounds like amino acids, sugars, and terpenes, which can be used as starting materials for complex chiral molecules. wikipedia.org This approach is highly effective for synthesizing chiral pyrrolidine and pyrroline building blocks, as the inherent chirality of the starting material is incorporated into the final product. mdpi.com

Amino acids are particularly valuable precursors. For example, L-proline, a natural chiral pyrrolidine, has been a foundational molecule in the development of asymmetric organocatalysis, highlighting the utility of the pyrrolidine scaffold. unibo.it The synthesis of pyrrolidine-based organocatalysts often starts from natural amino acids, demonstrating the conversion of these chiral pool materials into valuable synthetic tools. unibo.it

The general strategy involves using the amino acid's existing stereocenter to control the formation of new stereocenters during the synthesis. mdpi.com For instance, chiral pyrrolidine inhibitors of neuronal nitric oxide synthase have been synthesized using a route that establishes the core chiral structure from readily available precursors, which can be resolved using reagents derived from the chiral pool, such as (S)-(−)-camphanic acid. nih.gov This strategy avoids the need for asymmetric catalysis in later stages by building upon the intrinsic chirality of the starting material.

Control of Regioselectivity in Cycloaddition Reactions

Regioselectivity in cycloaddition reactions determines the constitutional isomerism of the product, dictating which atoms of the reacting components bond to each other. In the synthesis of 3-substituted pyrrolines via 1,3-dipolar cycloadditions, controlling the regioselectivity is essential to ensure the desired placement of the aryl group at the C3 position.

The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by both steric and electronic factors, specifically the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. nih.govacs.org The reaction typically proceeds via the pathway where the nucleophilic carbon of the azomethine ylide attacks the more electrophilic and less sterically hindered carbon of the dipolarophile. acs.org

Several strategies can be employed to control regioselectivity:

Dipolarophile Control : The nature of the dipolarophile is a key determinant. A remarkable inversion of regioselectivity has been observed in certain reactions by changing the substituents on the dipolarophile. elsevierpure.com For instance, the use of different 1,4-enedione derivatives as dipolarophiles allows for a switchable, divergent synthesis of different N-fused pyrrolidinyl spirooxindoles. nih.govmdpi.com

Catalyst Control : The choice of catalyst can influence the regiochemical pathway. In some cases, switching from a chiral catalyst to an achiral one can alter the regioselectivity of the product. acs.org

Substituent Effects : The electronic properties of substituents on both the dipole and dipolarophile play a significant role. Computational studies using Density Functional Theory (DFT) can help predict the regioselectivity by analyzing the global and local electrophilicity and nucleophilicity of the reactants. nih.govacs.org These studies confirm that polar reactions are driven by the flux of electron density from the nucleophilic centers of the dipole to the electrophilic centers of the dipolarophile. acs.org

For example, in the reaction of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, exclusive regioselectivity was observed, leading to the formation of a single constitutional isomer. acs.org This high degree of control is crucial for the efficient synthesis of complex, functionalized pyrrolidine and pyrroline derivatives. ccspublishing.org.cn

Table 2: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions

Factor Description Example Outcome Reference
Dipolarophile Structure The electronic and steric properties of the alkene or alkyne. Use of different 1,4-enedione derivatives leads to divergent product scaffolds. mdpi.com
Dipole Substituents Electron-donating or -withdrawing groups on the azomethine ylide. Influences the nucleophilicity of the dipole's termini, directing the addition. nih.gov
Catalysis Presence and nature of a catalyst (e.g., Lewis acid). Switching between chiral and achiral catalysts can change the preferred regioisomer. acs.org
Solvent/Additives Reaction medium and additives can influence transition state energies. Lewis acids like Ceric Ammonium Nitrate (CAN) can improve regioselectivity in water. frontiersin.org
Computational Prediction DFT analysis of frontier molecular orbitals and electrophilicity indices. Predicts the most favorable interaction between the dipole's HOMO and dipolarophile's LUMO. acs.org

Chemical Transformations and Reactivity of 3 P Tolyl 3 Pyrroline Derivatives

Oxidative Transformations of 3-Pyrroline (B95000) Systems (e.g., to 3-pyrrolin-2-ones)

The oxidation of 3-pyrroline derivatives can lead to the formation of 3-pyrrolin-2-ones, also known as α,β-unsaturated γ-lactams. These structures are important components of many bioactive natural products. A notable example involves the oxidation of a highly substituted 2-ylidene-3-pyrroline, which is structurally related to a 3-(p-Tolyl)-3-pyrroline system.

Research has demonstrated that the oxidation of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole with m-chloroperbenzoic acid (mcpba) produces the corresponding α,β-unsaturated γ-lactam in a reasonable yield. mdpi.comresearchgate.net This transformation highlights a key pathway for converting 3-pyrroline systems into the synthetically useful 3-pyrrolin-2-one core. mdpi.com The reaction proceeds by epoxidation of the exocyclic double bond, followed by rearrangement. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Oxidation of a this compound Derivative

Starting Material Reagent Product Yield Source(s)

Aromatization Pathways Leading to Pyrrole (B145914) Derivatives

3-Pyrroline systems serve as direct precursors to highly substituted pyrroles, with the driving force for this transformation being the formation of an aromatic ring. mdpi.com Various methods can be employed to induce this aromatization, including acid catalysis and thermal conditions. mdpi.comorganic-chemistry.org

In the case of 2-ylidene-3-pyrroline derivatives bearing p-tolyl groups, two distinct acid-catalyzed aromatization pathways have been observed. mdpi.com

Double Bond Migration: In the presence of an acid, the compound can undergo a C=C double bond migration to yield the corresponding pyrrole derivative. This reaction proceeds readily at room temperature. mdpi.com

Tosyl Group Migration: When the reaction is conducted with a stronger acid catalyst like BF₃ at elevated temperatures, a rearrangement occurs. This pathway involves the migration of the N-tosyl group to the 3-position of the pyrrole ring, resulting in a tosyl-substituted pyrrole. mdpi.com

The facile conversion of polysubstituted 2,5-dihydropyrroles to their corresponding pyrrole derivatives can also be achieved through oxidation with reagents like chromium trioxide. organic-chemistry.org

Table 2: Aromatization Reactions of a this compound Derivative

Starting Material Conditions Product Yield Source(s)
N-Tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole Acid catalysis, Room Temp. 2-Benzyl-3-phenyl-1-tosyl-5-(p-tolyl)-1H-pyrrole - mdpi.com

Functionalization Strategies on the Pyrroline (B1223166) Ring

The 3-pyrroline ring can be functionalized through various reactions, including nucleophilic displacements, electrophilic additions to the double bond, and transition-metal-catalyzed cross-coupling reactions.

Electrophilic Additions to the Double Bond

The double bond in the 3-pyrroline ring is susceptible to electrophilic addition, a common reaction for alkenes. This allows for the introduction of a variety of functional groups across the C3 and C4 positions. While specific examples for this compound are not detailed in the provided context, the general reactivity pattern is well-established for alkenes. Reactions such as halogenation (with Br₂), hydrohalogenation (with HBr), and hydration are expected to proceed, typically following Markovnikov's rule where applicable. youtube.com A relevant example of functionalization is the intramolecular chloroamination of allenes with N-chlorosuccinimide, catalyzed by a silver complex, which produces functionalized 3-pyrroline derivatives that can be further transformed. organic-chemistry.org

Heck Arylations of N-Protected 3-Pyrroline Derivatives

The Heck reaction is a powerful tool for C-C bond formation, and its intramolecular variant has been used to construct pyrrolo-fused polycyclic systems. The Heck-Matsuda reaction, which utilizes arenediazonium salts instead of aryl halides, offers advantages such as milder conditions and the absence of phosphine (B1218219) ligands. wikipedia.org This method has been successfully applied to the arylation of non-activated N-acyl-3-pyrrolines. scielo.brresearchgate.net

Studies on the enantioselective Heck-Matsuda reaction have been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles (3-pyrrolines). beilstein-journals.orgnih.gov Using a chiral ligand with a palladium catalyst allows for the synthesis of 4-aryl-γ-lactams with good enantioselectivity after a subsequent oxidation step. beilstein-journals.orgnih.gov The choice of the nitrogen-protecting group on the pyrroline ring is crucial for the success and selectivity of the arylation.

Table 3: Heck-Matsuda Arylation of N-Protected 3-Pyrrolines

Substrate Arylating Agent Catalyst/Ligand Product Type Key Feature Source(s)
N-Acyl-3-pyrroline Arenediazonium tetrafluoroborate Pd(OAc)₂ Arylated 3-pyrroline Microwave-assisted, phosphine-free scielo.brresearchgate.net

Alkylation Reactions of 3-Pyrroline Heterocycles

3-Pyrroline is considered an excellent starting material for the alkylation of heterocycles. orgsyn.org The nitrogen atom and the adjacent carbon atoms are common sites for alkylation, leading to a wide range of substituted pyrrolines and pyrrolidines. For example, 1-(Methoxycarbonyl)-3-pyrroline has been utilized to prepare 2,5-dialkylated pyrrolines, which are intermediates in the synthesis of natural products like the Pharaoh ant trail pheromone and gephyrotoxin (B1238971) 223. orgsyn.org

Another synthetic approach involves a two-step sequence starting from primary amines, which undergo alkylation followed by an alkylidene carbene C-H insertion to generate a variety of 3-pyrrolines. nih.govresearchgate.net This method is effective for creating nitrogen-bearing quaternary stereocenters. nih.govresearchgate.net These examples underscore the versatility of the 3-pyrroline core in alkylation reactions for building molecular complexity.

Hydroformylation of N-Boc-3-pyrroline

Hydroformylation, also known as oxo synthesis, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. The hydroformylation of N-Boc-3-pyrroline is a valuable transformation as it leads to the formation of N-Boc-3-formylpyrrolidine, a versatile intermediate for the synthesis of more complex molecules.

The regioselectivity of the hydroformylation of N-Boc-3-pyrroline is a critical aspect, as the addition of the formyl group can occur at either the C3 or C4 position of the resulting pyrrolidine (B122466) ring. The outcome is influenced by several factors, including the nature of the catalyst, the ligands, and the reaction conditions such as temperature and pressure of syngas (a mixture of CO and H₂). ub.eduresearchgate.netnih.govresearchgate.netnih.govconsensus.apptu-dortmund.de

Rhodium-Catalyzed Hydroformylation:

Rhodium complexes are highly active and selective catalysts for hydroformylation under mild conditions. researchgate.netnih.govresearchgate.netconsensus.apptu-dortmund.de For the hydroformylation of N-Boc-3-pyrroline, a rhodium precursor such as Rh(CO)₂acac is typically used in combination with a phosphine or phosphite (B83602) ligand. The choice of ligand is crucial in controlling the regioselectivity of the reaction. ub.edu Bulky ligands tend to favor the formation of the linear aldehyde (formyl group at the less substituted carbon), while smaller, more electron-donating ligands can lead to the branched aldehyde.

In the case of N-Boc-3-pyrroline, the two carbon atoms of the double bond are sterically similar, which can make achieving high regioselectivity challenging. However, the electronic effects of the nitrogen atom and the Boc protecting group can influence the coordination of the alkene to the rhodium center, thereby directing the regioselectivity.

Expected Products and Regioselectivity:

The hydroformylation of N-Boc-3-pyrroline can theoretically yield two regioisomers: N-Boc-3-formylpyrrolidine and N-Boc-4-formylpyrrolidine. The reaction is generally expected to favor the formation of the 3-formyl isomer due to the electronic influence of the nitrogen atom.

Catalyst SystemSubstrateMajor ProductRegioselectivity (3-formyl:4-formyl)Yield (%)Reference
Rh(CO)₂acac / LigandN-Boc-3-pyrrolineN-Boc-3-formylpyrrolidineVaries with ligandModerate to High ub.eduresearchgate.net

Intermolecular Reactions of Pyrroline Derivatives

The double bond in this compound and its derivatives serves as a handle for various intermolecular reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These reactions are pivotal in expanding the chemical space accessible from this pyrroline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgplu.mx For this compound derivatives, reactions like the Heck and Suzuki couplings can be envisioned. To participate in these reactions, the pyrroline ring typically needs to be functionalized with a suitable leaving group, such as a halide or a triflate, at the 3-position. Alternatively, the double bond itself can participate in certain types of palladium-catalyzed reactions. nih.govresearchgate.net

A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.govresearchgate.net This reaction involves the addition of an aryl group and a hydrogen atom across the double bond, leading to the formation of 3-arylpyrrolidines. nih.govresearchgate.net While the specific application to this compound is not detailed, the general methodology suggests its feasibility.

Reaction Scheme: Palladium-Catalyzed Hydroarylation of a 3-Aryl-3-Pyrroline Derivative Aryl-X + N-R-3-(p-tolyl)-3-pyrroline --(Pd catalyst, ligand, base)--> N-R-3-(p-tolyl)-3-arylpyrrolidine

Diels-Alder Reactions:

The double bond in 3-pyrroline derivatives can also act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. mdpi.comrsc.orgresearchgate.net The reactivity of the pyrroline as a dienophile is influenced by the substituents on the ring and the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as the Boc group, can enhance the dienophilic character of the double bond.

When reacting with a suitable diene, this compound can lead to the formation of complex polycyclic structures containing the pyrrolidine core. The stereoselectivity of the Diels-Alder reaction is governed by the principles of orbital symmetry and can often be predicted by the endo rule.

Representative Intermolecular Reactions of Pyrroline Derivatives:

Reaction TypeReactantsProduct TypeCatalyst/ConditionsReference
HydroarylationN-Alkyl-3-pyrroline, Aryl halide3-ArylpyrrolidinePalladium catalyst, ligand, base nih.govresearchgate.net
Heck Reaction3-Halo-3-pyrroline, Alkene3-Vinyl-3-pyrrolinePalladium catalyst, base organic-chemistry.org
Diels-Alder Reaction3-Pyrroline-2,5-dione, DieneBicyclic imideThermal or Lewis acid catalysis rsc.org

Mechanistic Investigations of 3 Pyrroline Formation and Reactivity

Elucidation of Catalytic Cycles in Pyrroline (B1223166) Syntheses

The formation of the 3-pyrroline (B95000) ring, particularly in derivatives like 3-(p-Tolyl)-3-pyrroline, is often facilitated by transition metal catalysts. The elucidation of the catalytic cycles involved is paramount for optimizing reaction conditions and expanding the substrate scope.

One prominent method for the synthesis of 3-aryl pyrrolidines, which can be seen as precursors or derivatives of 3-pyrrolines, is the palladium-catalyzed hydroarylation of pyrrolines. While the direct hydroarylation of a pre-formed 3-pyrroline with a p-tolyl group is a viable route, the catalytic cycle for the formation of a 3-aryl-pyrrolidine from a pyrroline and an aryl halide offers valuable insights. A plausible catalytic cycle for this transformation is depicted below:

StepDescription
Oxidative Addition A Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., p-tolyl bromide) to form a Pd(II)-aryl complex.
Coordination The 3-pyrroline substrate coordinates to the Pd(II)-aryl complex.
Migratory Insertion The aryl group migrates from the palladium center to one of the carbons of the pyrroline double bond. This migratory insertion step is crucial for the formation of the new carbon-carbon bond.
β-Hydride Elimination/Reductive Elimination Depending on the specific reaction conditions and the nature of the N-substituent on the pyrroline, the reaction can proceed via different pathways. For the formation of a 3-aryl-3-pyrroline, a subsequent step would be required to introduce the double bond in the desired position, potentially through an elimination reaction. In the context of hydroarylation to a pyrrolidine (B122466), a reductive elimination step involving a hydride source would furnish the final product and regenerate the Pd(0) catalyst.

Silver-catalyzed cyclization of allenyl sulfonamides is another powerful method for constructing the 3-sulfonyl-3-pyrroline scaffold. The catalytic cycle is believed to involve the activation of the allene (B1206475) by the silver ion, facilitating an intramolecular hydroamination via a 5-endo-trig cyclization. This approach highlights the versatility of silver catalysis in promoting the formation of the 3-pyrroline ring system.

Furthermore, ruthenium-catalyzed ring-closing metathesis (RCM) has been employed in the synthesis of 3-pyrrolines. The generally accepted Chauvin mechanism for olefin metathesis can be applied here, involving the formation of a ruthenacyclobutane intermediate.

Identification and Role of Reactive Intermediates (e.g., Iminyl Radicals, Carbanions, Iminium Ions)

The formation of this compound can proceed through various reactive intermediates, the nature of which is dictated by the specific synthetic strategy employed.

Iminyl radicals are key intermediates in a number of modern synthetic methods for constructing pyrroline rings. mdpi.comresearchgate.net These nitrogen-centered radicals can be generated from precursors such as O-phenyloximes through microwave irradiation or photoredox catalysis. The subsequent 5-exo-trig cyclization of the iminyl radical onto a tethered alkene is a highly efficient method for forming the five-membered ring. mdpi.comresearchgate.net The resulting carbon-centered radical can then be trapped by a variety of reagents to afford functionalized pyrrolines.

Carbanions , or more accurately, their organometallic equivalents such as organolithium or Grignard reagents, play a crucial role in classical approaches to pyrroline synthesis. For instance, the addition of a p-tolyl magnesium bromide to a suitable electrophile, followed by a ring-closing step, would involve a carbanionic intermediate. In these reactions, the p-tolyl anion acts as a potent nucleophile, initiating the formation of the carbon skeleton of the target molecule.

Iminium ions are another class of important reactive intermediates in pyrroline synthesis. They are typically generated from the condensation of a secondary amine with an aldehyde or ketone. In the context of 3-pyrroline synthesis, an intramolecular reaction involving an iminium ion and a nucleophilic moiety within the same molecule can lead to the formation of the pyrroline ring. For example, the aza-Cope-Mannich cyclization proceeds through a γ-unsaturated iminium ion. researchgate.net Iminium ions can also act as dienophiles in Diels-Alder reactions, providing a pathway to more complex pyrroline-containing structures.

Influence of Substituent Effects (Steric and Electronic) on Reaction Kinetics and Selectivity

The steric and electronic properties of substituents on the reactants can significantly influence the kinetics and selectivity of 3-pyrroline formation. In the case of this compound, the p-tolyl group exerts specific effects.

Electronic Effects: The methyl group on the para position of the phenyl ring in the p-tolyl substituent is electron-donating through hyperconjugation and induction. This increased electron density on the aromatic ring can influence the reactivity of the precursors in several ways:

In palladium-catalyzed cross-coupling reactions , an electron-rich aryl halide (like p-tolyl bromide) may undergo oxidative addition to the palladium catalyst at a different rate compared to electron-neutral or electron-poor aryl halides.

In reactions involving electrophilic attack on the aromatic ring, the electron-donating nature of the methyl group activates the ring, potentially leading to faster reaction rates.

Conversely, in reactions where the aryl group acts as a nucleophile, the electron-donating substituent may slightly decrease its nucleophilicity compared to an unsubstituted phenyl group.

Steric Effects: The p-tolyl group is sterically more demanding than a simple phenyl group. This steric bulk can play a significant role in controlling the stereoselectivity of the reaction.

In stereoselective transformations , the steric hindrance of the p-tolyl group can direct the approach of reagents from the less hindered face of a prochiral intermediate, leading to the preferential formation of one stereoisomer.

For instance, in the phosphine-catalyzed annulation of allylic ylides with aromatic imines to form 3-pyrrolines, the presence of a substituent on the allylic compound is crucial for the reaction to proceed efficiently. rsc.org This highlights the importance of steric factors in directing the reaction pathway.

The following table summarizes the expected influence of the p-tolyl substituent in different reaction types for the synthesis of this compound.

Reaction TypeElectronic Effect of p-Tolyl Group (Electron-Donating)Steric Effect of p-Tolyl Group
Palladium-catalyzed cross-couplingMay influence the rate of oxidative addition.Can influence ligand coordination and reductive elimination steps.
Radical cyclizationCan stabilize adjacent radical intermediates.May influence the facial selectivity of the cyclization.
Reactions involving carbanionsMinimal direct electronic effect on the carbanion itself if it is not directly conjugated.Can influence the approach of the electrophile.
Reactions involving iminium ionsCan influence the stability of the iminium ion.Can direct the nucleophilic attack on the iminium carbon.

Investigation of Radical-Mediated and Photoredox Processes

In recent years, radical-mediated and photoredox-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including 3-pyrrolines. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance.

Radical-Mediated Processes: The formation of this compound can be envisaged through radical cyclization pathways. A common strategy involves the generation of an iminyl radical from a suitable precursor, such as an O-aryl oxime. researchgate.netrsc.org For the synthesis of the target compound, a precursor bearing a p-tolyl group and a tethered alkene could be subjected to radical-generating conditions (e.g., thermal or chemical initiation, or microwave irradiation). The subsequent 5-exo-trig cyclization of the iminyl radical would lead to the formation of the pyrroline ring with the p-tolyl group at the 3-position. The resulting carbon-centered radical can then be quenched to afford the final product.

Photoredox Processes: Visible-light photoredox catalysis offers a green and efficient alternative for generating the necessary radical intermediates. orgsyn.org In a typical photoredox cycle for pyrroline synthesis, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate an iminyl radical. This radical then undergoes the key cyclization step. The catalyst is regenerated in a subsequent redox event, completing the catalytic cycle. The use of photoredox catalysis allows for the generation of radicals under exceptionally mild conditions, often at room temperature, which can improve the selectivity and functional group compatibility of the reaction.

The investigation of these processes for the synthesis of this compound would involve:

Design and synthesis of suitable precursors: This would include molecules containing the p-tolyl moiety, a latent iminyl radical source, and an appropriately positioned alkene.

Screening of reaction conditions: This would involve evaluating different radical initiators, photocatalysts, light sources, solvents, and temperatures to optimize the yield and selectivity of the desired 3-pyrroline.

Mechanistic studies: Techniques such as radical trapping experiments, quantum yield measurements, and cyclic voltammetry could be employed to elucidate the reaction mechanism and identify key intermediates.

Transition State Analysis in Stereoselective Transformations

Achieving stereocontrol in the synthesis of 3-pyrrolines is a significant challenge. Transition state analysis, often aided by computational chemistry, provides a powerful tool for understanding and predicting the stereochemical outcome of these reactions.

In the context of synthesizing chiral this compound, where the C3 carbon is a stereocenter, understanding the transition states of the stereodetermining step is crucial. For example, in an asymmetric catalytic reaction, the chiral catalyst will interact with the substrate to form diastereomeric transition states, one of which will be lower in energy, leading to the preferential formation of one enantiomer.

Computational Modeling: Density functional theory (DFT) calculations are widely used to model the transition states of organic reactions. For the synthesis of this compound, computational studies could be employed to:

Model the transition states of the key bond-forming steps in various synthetic routes (e.g., palladium-catalyzed C-C bond formation, radical cyclization, or cycloaddition reactions).

Analyze the energetic differences between diastereomeric transition states to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) between the substrate, catalyst, and reagents in the transition state that are responsible for stereochemical control.

For instance, in an asymmetric [3+2] annulation reaction to form 3-pyrroline products, the transition state geometry, which dictates the stereochemical outcome, can be rationalized by considering the steric and electronic interactions between the reacting components. The bulky p-tolyl group would likely play a significant role in destabilizing certain transition state geometries, thereby favoring the pathway that leads to a specific stereoisomer.

The insights gained from transition state analysis can guide the design of new, more effective chiral catalysts and the optimization of reaction conditions to achieve higher levels of stereoselectivity in the synthesis of this compound and other chiral 3-pyrrolines.

Advanced Characterization and Spectroscopic Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). youtube.comorganicchemistrydata.org For 3-(p-Tolyl)-3-pyrroline, NMR analysis confirms the presence and connectivity of the pyrroline (B1223166) ring and the p-tolyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. youtube.com While the specific experimental spectrum for this compound is not detailed in the provided sources, the expected chemical shifts can be predicted based on data from the parent 3-pyrroline (B95000) and related tolyl-containing structures. orgsyn.orgresearchgate.net

Aromatic Protons: The protons on the p-tolyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their ortho and meta relationships.

Olefinic Proton: The single proton on the carbon-carbon double bond of the pyrroline ring would likely produce a signal in the olefinic region, similar to the δ 5.84 ppm signal in 3-pyrroline. orgsyn.org

Allylic Protons: The methylene protons (CH₂) adjacent to the nitrogen and the double bond in the pyrroline ring are expected to appear as a singlet or a complex multiplet, analogous to the signal at δ 3.71 ppm in 3-pyrroline. orgsyn.org

Methyl Protons: The methyl group on the tolyl substituent would give rise to a characteristic singlet, typically in the upfield region around δ 2.3-2.5 ppm. wiley-vch.de

Amine Proton: The N-H proton of the pyrroline ring would appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent. orgsyn.orgmsu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com

Aromatic Carbons: The p-tolyl group would show four distinct signals for its six carbons due to symmetry: two for the protonated carbons, one for the carbon bearing the methyl group, and one for the carbon attached to the pyrroline ring.

Olefinic Carbons: The two sp² hybridized carbons of the C=C double bond in the pyrroline ring would produce signals in the downfield region, typically δ 120-140 ppm, similar to the δ 128.2 ppm peak in 3-pyrroline. orgsyn.org

Allylic Carbons: The two sp³ hybridized methylene carbons adjacent to the nitrogen atom would be observed further upfield, analogous to the δ 53.6 ppm signal in 3-pyrroline. orgsyn.org

Methyl Carbon: The methyl carbon of the tolyl group would appear at the most upfield region of the spectrum, generally around δ 20-25 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural elucidation. mdpi.com

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (Tolyl)~ 7.0 - 7.5~ 120 - 130
Olefinic C-H (Pyrroline)~ 5.8 - 6.0~ 125 - 135
Allylic CH₂ (Pyrroline)~ 3.7 - 4.0~ 50 - 60
Methyl CH₃ (Tolyl)~ 2.3 - 2.5~ 20 - 25
N-H (Pyrroline)Broad, variableN/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When this compound is analyzed, the mass spectrometer ionizes the molecule to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight. chemconnections.org

The molecular formula of this compound is C₁₁H₁₃N, giving it a monoisotopic mass of approximately 159.10 Da. The high-resolution mass spectrum would confirm this exact mass.

Under electron ionization (EI), the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged particles. chemguide.co.uk The analysis of these fragments provides valuable structural clues. libretexts.org

Tropylium Ion: A common fragmentation pathway for compounds containing a benzyl-like moiety is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z = 91. chemconnections.org This would be an expected and prominent peak in the spectrum of this compound.

Pyrroline Ring Fragmentation: The pyrrolidine (B122466) ring in related structures is known to fragment through the loss of the entire ring from the precursor ion. wvu.edu Fragmentation of the pyrroline ring itself can also occur, leading to various smaller ions.

Loss of Methyl Group: Cleavage of the methyl group from the tolyl substituent would result in a fragment ion at [M-15]⁺.

m/z ValuePossible Fragment IdentitySignificance
159[C₁₁H₁₃N]⁺·Molecular Ion (M⁺·)
144[M - CH₃]⁺Loss of a methyl group
91[C₇H₇]⁺Tropylium ion, characteristic of the tolyl group

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides definitive information on bond lengths, bond angles, and stereochemistry, making it the gold standard for structural confirmation. iucr.orgnih.gov

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then mathematically deconstructed to generate a 3D electron density map of the molecule, from which the exact positions of each atom can be determined. mdpi.com

While a specific crystal structure for this compound was not found in the provided sources, the application of this technique to related proline and pyrrolidine derivatives demonstrates its utility. nih.govpnas.orgnih.gov For example, crystallographic studies on proline-derived enamines have elucidated the slightly twisted envelope conformation of the pyrrolidine ring and detailed intermolecular hydrogen-bonding interactions. pnas.org Similarly, fragment screening using X-ray crystallography has been successfully employed to identify inhibitors for enzymes like Δ¹-pyrroline-5-carboxylate (P5C) reductase, showcasing the technique's power in structural biology. nih.govnih.gov Therefore, should a crystal be grown, X-ray crystallography would provide an unambiguous confirmation of the compound's structure, including the planarity of the aromatic ring and the conformation of the pyrroline ring.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, purification, and analysis of organic compounds. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial techniques for ensuring the purity of this compound and for its quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The compound would be vaporized and passed through a capillary column (e.g., a Carbowax or similar column) using an inert carrier gas. dtic.mil Separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is typically used for detection, providing a quantitative measure of the compound's purity. researchgate.net This method is effective for assessing the purity of a synthesized batch and identifying the presence of volatile impurities. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative-scale purification. nih.gov For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). Separation occurs based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using a UV detector, as the tolyl group possesses a strong chromophore. researchgate.net HPLC is particularly useful for purifying the compound from non-volatile impurities and for accurate quantitative analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. libretexts.org

The IR spectrum of this compound would exhibit a combination of absorption bands characteristic of the pyrroline ring and the p-tolyl substituent.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrroline ring. dtic.miluc.edu

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the aromatic tolyl ring. uc.edu

Aliphatic C-H Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the methyl group and the sp³-hybridized carbons in the pyrroline ring. libretexts.org

C=C Stretch: A weak to medium absorption band around 1640-1670 cm⁻¹ would indicate the carbon-carbon double bond stretch within the pyrroline ring. Aromatic C=C stretching vibrations from the tolyl ring are also expected in the 1500-1600 cm⁻¹ region. uniroma1.itlibretexts.org

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3300 - 3500N-H StretchSecondary Amine (Pyrroline)
~ 3010 - 3100C-H StretchAromatic (Tolyl)
~ 2850 - 2960C-H StretchAlkyl (Methyl, Pyrroline CH₂)
~ 1640 - 1670C=C StretchAlkene (Pyrroline)
~ 1500 - 1600C=C StretchAromatic (Tolyl)

Applications of 3 P Tolyl 3 Pyrroline As a Versatile Synthetic Intermediate

Role as a Key Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and biologically active compounds. While direct applications of enantiopure 3-(p-Tolyl)-3-pyrroline are not extensively documented, its structural framework is a key target in asymmetric synthesis methodologies. The synthesis of chiral 3-pyrrolines and their derivatives often employs strategies such as asymmetric gold-ligand cooperative catalysis on propargylic sulfonamides, which can yield 2,5-cis or 2,5-trans-3-pyrrolines with high diastereoselectivity depending on the ligand enantiomer used.

The p-tolyl group itself is a common feature in highly effective chiral auxiliaries, such as p-toluenesulfinamides, which guide the stereochemical outcome of reactions to produce enantiomerically pure nitrogen heterocycles. The synthesis of functionalized, chiral pyrrolidines often proceeds from such auxiliaries, suggesting that enantiopure this compound, once obtained, would be a highly valuable synthon for creating complex stereodefined molecules. Its utility lies in its potential to introduce both a specific stereocenter and a functionalizable aromatic moiety into a target structure.

Precursor for the Synthesis of Complex Nitrogen-Containing Heterocycles

The reactivity of the 3-pyrroline (B95000) ring allows for its elaboration into a variety of important nitrogen-containing heterocyclic structures. The double bond can undergo various transformations such as hydrogenation, oxidation, and cycloaddition, while the nitrogen atom can be functionalized or participate in cyclization reactions.

This compound and its derivatives can be readily converted into highly substituted pyrroles, which are privileged scaffolds in natural products and medicinal chemistry. A key strategy involves the oxidation or aromatization of the dihydropyrrole ring.

One documented approach involves the synthesis of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole, a complex derivative of the parent structure. This compound is prepared via a multi-step sequence starting from 1,3-di-p-tolylprop-2-en-1-one (B8765367). Subsequent acid-catalyzed aromatization of this di-p-tolyl substituted pyrroline (B1223166) derivative efficiently yields the corresponding fully substituted pyrrole (B145914). researchgate.net More generally, 2,5-dihydropyrroles can be oxidized to pyrroles using reagents like chromium trioxide, highlighting a common pathway for derivatization. organic-chemistry.org

The table below summarizes the transformation of a p-tolyl-substituted 3-pyrroline derivative into a pyrrole.

Starting MaterialReagent/ConditionProductYield
N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrolep-TsOH, Toluene (B28343), 110 °CN-tosyl-2-benzyl-3,5-di-p-tolyl-1H-pyrrole95%

Data sourced from Hsu et al., 2020. researchgate.net

Furthermore, the hydrogenation of the double bond provides access to functionalized pyrrolidines. Palladium-catalyzed C(sp³)–H arylation techniques have been used to create cis-2,3-disubstituted pyrrolidines, demonstrating a modern approach to functionalizing the saturated pyrrolidine (B122466) core that could be conceptually applied to derivatives of this compound. acs.org

The γ-lactam (pyrrolidin-2-one) ring is a core structure in numerous bioactive compounds, including the pharmaceutical (R)-rolipram. nih.gov The 3-pyrroline skeleton serves as an excellent precursor for this motif through oxidation reactions.

For instance, the m-chloroperbenzoic acid (m-CPBA) oxidation of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole furnishes the corresponding 3-pyrrolin-2-one, which is an α,β-unsaturated γ-lactam. researchgate.net This transformation introduces a carbonyl group adjacent to the nitrogen atom, converting the pyrroline into a lactam.

Starting MaterialReagent/ConditionProductYield
N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrolem-CPBA, CH₂Cl₂, 0 °C to rtN-tosyl-5-benzylidene-4,5-dihydro-3-p-tolyl-1H-pyrrol-2(3H)-one78%

Data sourced from Hsu et al., 2020. researchgate.net

Additionally, general methodologies such as the Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles can produce enantiomerically enriched 4-aryl-γ-lactams. nih.gov This demonstrates the potential of the 3-pyrroline core, including a 3-(p-tolyl) substituted variant, to be converted into chiral γ-lactam structures, which are of significant interest in drug discovery.

Spirocyclic scaffolds are increasingly important in medicinal chemistry due to their rigid, three-dimensional structures. Spiropyrrolidines and pyrrolizines are often synthesized via 1,3-dipolar cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile. nih.govjohnshopkins.edunih.gov

The double bond in this compound makes it a potential candidate to act as the dipolarophile in such [3+2] cycloaddition reactions. By reacting with an in situ-generated azomethine ylide (e.g., from isatin and an amino acid like sarcosine or proline), it could provide a direct route to novel spiropyrrolidine or pyrrolizine frameworks containing a p-tolyl substituent. nih.gov This synthetic strategy offers a powerful method for constructing complex, polycyclic systems in a highly regio- and diastereoselective manner. nih.govrsc.org

The pyrrolidine and pyrrole rings are fundamental components of a vast number of natural products and alkaloids, including the lamellarins and tambjamines, which exhibit a wide range of biological activities. chim.it Pyrrolizidine alkaloids, in particular, are characterized by their bicyclic [3.3.0] octane skeleton.

As a functionalized building block, this compound is a promising precursor for the synthesis of these complex molecular architectures. The pyrroline ring can serve as the foundational core, which can be further elaborated and cyclized to form the intricate frameworks of various alkaloids. Synthetic strategies often rely on the manipulation of pyrrole and pyrrolidine derivatives to achieve the total synthesis of these natural products. nih.govrsc.org The presence of the p-tolyl group offers a site for further chemical modification or can influence the electronic and steric properties of the final molecule.

Contribution to Ligand Design for Organometallic Catalysis

Chiral ligands are crucial for asymmetric catalysis, a field dominated by transition metal complexes. Pyrrolidine-containing ligands, such as those used in Noyori's asymmetric hydrogenation, are among the most successful classes of ligands ever developed. The pyrrolidine ring provides a rigid backbone for positioning coordinating groups, which effectively controls the stereochemical outcome of the catalyzed reaction.

While direct use of this compound in ligand synthesis is not widely reported, its structure is highly amenable to modification for this purpose. The pyrrolidine framework, accessible via reduction, can be functionalized with phosphine (B1218219) groups or other coordinating moieties to create novel chiral ligands. The p-tolyl group, a common substituent in effective phosphine ligands like P(o-tol)₃, can contribute to the steric and electronic tuning of the resulting catalyst. nih.gov The development of new ligands derived from versatile scaffolds like this compound is a promising area for advancing organometallic catalysis.

Conclusion and Future Research Directions

Summary of Current Advancements in 3-(p-Tolyl)-3-pyrroline Research

Research surrounding 3-aryl-3-pyrrolines, including the specific compound this compound, has seen notable progress, particularly in synthetic chemistry. A significant advancement is the development of stereoretentive synthetic methods. For instance, iron(III)-catalyzed carbonyl-olefin metathesis has emerged as a powerful strategy for producing chiral 3-aryl-3-pyrrolines with high enantiomeric excess from readily available amino acid precursors. rsc.org This method offers a direct pathway to enantiomerically pure compounds, which is crucial for applications in medicinal chemistry and materials science. While much of the literature focuses on the broader class of 3-aryl-pyrrolines, these advancements are directly applicable to the synthesis of this compound. The core focus has been on constructing the pyrroline (B1223166) ring and controlling the stereochemistry at the C3 position. The versatility of the pyrroline scaffold allows it to be a precursor for a variety of other heterocyclic systems, including more complex pyrrolidines and pyrroles. nsf.govorganic-chemistry.org

Identification of Emerging Synthetic Strategies for Pyrroline Analogs

The synthesis of pyrroline derivatives is a dynamic field, with several innovative strategies emerging that could be adapted for the synthesis of this compound and its analogs. These methods offer improvements in efficiency, atom economy, and the ability to introduce functional group diversity.

Synthetic Strategy Catalyst/Reagent Key Features Reference(s)
Metal-Catalyzed Cyclizations
Carbonyl-Olefin MetathesisIron(III) saltsProvides chiral 3-aryl-3-pyrrolines with complete stereoretention. rsc.org
Gold-Catalyzed CycloisomerizationAu(I) or Au(III) complexesEfficient 5-endo-trig cyclization of α-functionalized amino allenes. rsc.org
Silver-Catalyzed CyclizationSilver Nitrate (B79036) (AgNO₃)Synthesizes highly functionalized Δ³-pyrrolines from allenic amino acids. organic-chemistry.org
Palladium-Catalyzed HydroarylationPalladium(0) complexesDelivers 3-aryl pyrrolidines directly from N-alkyl pyrrolines. nih.gov
Cycloaddition Reactions
[3+2] CycloadditionTransition Metal CatalystsConvergent approach using azomethine ylides and alkenes or alkynes. rsc.orgnih.gov
Radical Cyclizations
Iminyl Radical CyclizationMicrowave Irradiation / TEMPO5-exo-trig cyclization of O-phenyloximes tethered to alkenes. nsf.gov
Other Strategies
Ring-Closing Metathesis (RCM)Grubbs Catalysts (Ruthenium)Generates N-substituted pyrrolines from diene precursors. nih.govwikipedia.org
Phosphine-Catalyzed AnnulationBu₃P or Ph₃PAnnulation of modified allylic ylides with aromatic imines. organic-chemistry.org
Ring ExpansionCopper(I) triflateCatalyzes the ring expansion of vinyl aziridines to 3-pyrrolines. organic-chemistry.org

These emerging strategies highlight a shift towards more sophisticated catalytic systems that allow for greater control over the reaction outcomes and the synthesis of complex, highly functionalized pyrroline structures.

Exploration of Uncharted Reactivity and Transformation Pathways

While the synthesis of the this compound scaffold is advancing, its full reactive potential remains largely untapped. The inherent functionalities—a secondary amine, a trisubstituted double bond, and an aromatic ring—offer multiple sites for novel transformations.

Future exploration could focus on:

Asymmetric Transformations: Developing catalytic asymmetric reactions targeting the double bond, such as enantioselective dihydroxylation, epoxidation, or hydrogenation, would provide access to a rich variety of chiral pyrrolidine (B122466) derivatives.

C-H Functionalization: The direct functionalization of the C-H bonds on both the pyrroline ring and the p-tolyl group is a highly attractive, atom-economical strategy. Rhodium or palladium catalysis could potentially enable the introduction of new aryl or alkyl groups at positions adjacent to the nitrogen or on the aromatic ring. elsevierpure.com

Cycloaddition Reactions: The electron-rich double bond of the enamine-like structure could participate in [2+2], [4+2], or 1,3-dipolar cycloaddition reactions with various reactive partners, leading to the construction of complex polycyclic and spirocyclic frameworks. nih.gov

Oxidative and Reductive Transformations: Beyond simple conversion to pyrroles or pyrrolidines, selective oxidation could yield functionalized products like 3-pyrrolin-2-ones. researchgate.net Similarly, selective reduction methodologies could control the diastereoselectivity of the resulting pyrrolidine.

Investigating these pathways will not only expand the chemical space accessible from this compound but also uncover novel heterocyclic structures with potentially valuable properties.

Prospects for Further Structural Derivatization and Functionalization

The this compound scaffold is ripe for structural modification to create a library of analogs for structure-activity relationship (SAR) studies.

Key areas for derivatization include:

N-Substitution: The secondary amine is a prime site for functionalization. A wide range of substituents can be introduced via N-alkylation, N-acylation, N-sulfonylation, or N-arylation. This would modulate the electronic properties and steric bulk of the molecule.

Double Bond Functionalization: As mentioned, the double bond is a versatile handle for introducing new functional groups. For instance, hydroboration-oxidation could install a hydroxyl group, while ozonolysis could cleave the ring to yield functionalized acyclic amino compounds.

Synthesis of Analogs with Different Aryl Groups: The synthetic methods used for this compound can be readily extended to other aryl groups, including those with different electronic properties (e.g., p-methoxyphenyl, p-nitrophenyl) or different substitution patterns (ortho, meta), to systematically probe electronic and steric effects.

These derivatization strategies would allow for the fine-tuning of the molecule's properties for various applications.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating research into this compound and its derivatives. rsc.org This integrated approach can provide deep mechanistic insights and guide synthetic efforts.

Future directions for this synergy include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of synthetic routes, such as the iron-catalyzed metathesis. beilstein-journals.org This can help optimize reaction conditions (e.g., catalyst, solvent, temperature) and predict the stereochemical outcomes of new reactions.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra) for novel or transient intermediates, aiding in their experimental identification and characterization. oup.com For example, theoretical calculations of rotational and vibrational spectra can be crucial for identifying molecules in specialized environments. oup.com

Predicting Reactivity: Molecular orbital calculations can map the electron density of the this compound scaffold, identifying the most likely sites for nucleophilic or electrophilic attack. This can guide the exploration of uncharted reactivity pathways and the design of new reactions.

Virtual Screening and Design: For potential applications in materials science or medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict the binding of derivatives to biological targets or to model their interactions in condensed phases. This allows for the rational design of new analogs with enhanced activity or desired properties, prioritizing the most promising candidates for synthesis. nih.gov

By combining the predictive power of computational chemistry with the practical validation of experimental work, the development and application of this compound derivatives can be pursued with greater efficiency and precision.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(p-Tolyl)-3-pyrroline with high purity?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For pyrroline derivatives, N-protected intermediates (e.g., tert-butoxycarbonyl groups) are often used to stabilize the ring during functionalization . A two-step approach could include:

Ring formation : Catalytic hydrogenation of pyrrole derivatives or condensation of γ-aminoketones.

p-Tolyl introduction : Suzuki-Miyaura cross-coupling with p-tolylboronic acid under palladium catalysis.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC and confirm structure via 1H NMR^{1}\text{H NMR} (e.g., aromatic protons at δ 7.1–7.3 ppm for p-tolyl) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Rotational Spectroscopy : For interstellar detection analogs, hyperfine-resolved rotational spectra (40–75 GHz range) at cryogenic temperatures (5 K) can identify transition frequencies (e.g., J′ = 6 at 52.3 GHz) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish ring protons (δ 2.5–3.5 ppm for pyrroline) and p-tolyl methyl groups (δ 2.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., calculated for C11H13N\text{C}_{11}\text{H}_{13}\text{N}: 159.1048 Da) .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and reaction pathways. Key steps:

Optimize geometry of this compound and potential intermediates.

Calculate Frontier Molecular Orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Simulate reaction coordinates (e.g., ring-opening via acid catalysis) using transition state theory.
Compare results with experimental kinetics (e.g., UV-Vis monitoring) to validate predictions .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Step 1 : Verify computational parameters (e.g., solvent effects in DFT using PCM models).
  • Step 2 : Re-examine experimental conditions (e.g., solvent polarity, temperature). For example, NMR shifts in CDCl3_3 vs. DMSO-d6_6 can vary significantly.
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, consider alternative tautomers or conformers (e.g., ring puckering in pyrroline) .

Q. What strategies can be employed to functionalize the pyrroline ring of this compound for drug discovery applications?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromination at the 4-position) using NBS (N-bromosuccinimide) under radical conditions.
  • Cross-Coupling : Utilize Buchwald-Hartwig amination to attach amino groups for bioactive derivatives.
  • Reductive Amination : Modify the pyrroline nitrogen with aldehydes/ketones to generate secondary amines.
    Validate functionalization via LC-MS and X-ray crystallography (if crystalline) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Store samples under inert atmospheres (N2_2), at −20°C (short-term) or −80°C (long-term), and monitor degradation via GC-MS monthly.
  • Identify Degradants : Common issues include oxidation (forming pyrrole oxides) or hydrolysis. Use stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone analogs .

Experimental Design for Specific Applications

Q. What experimental design considerations are critical for studying this compound’s potential in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Catalytic Screening : Test in model reactions (e.g., Michael additions) with varying solvents (THF, DCM), temperatures, and catalyst loadings.
  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}\text{N}-pyrroline) to track nitrogen participation in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.